alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt

Archaeal metabolism Enzyme specificity Substrate selectivity

Generic substitution with PRPP or ribose 5-phosphate causes complete loss of enzymatic activity in archaeal AMP/CO₂ fixation pathways. α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt (CAS 113599-17-0) is the exclusive α-anomer substrate for ribose-1,5-bisphosphate isomerase (EC 5.3.1.29; Km=0.6 mM, kcat/Km=48.7 mM⁻¹s⁻¹ at pH 8.3, 85°C) and an essential cofactor for phosphopentomutase (EC 5.4.2.7). • Validated anomeric specificity - enzyme does not recognize β-anomer or other sugar phosphates. • Tetrasodium salt formulation delivers ~50 mg/mL aqueous solubility for precise cofactor dosing. • ≥98% HPLC purity with NMR structure confirmation; supplied as white to almost white crystalline powder.

Molecular Formula C5H8Na4O11P2
Molecular Weight 398.02 g/mol
CAS No. 113599-17-0
Cat. No. B189784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt
CAS113599-17-0
Molecular FormulaC5H8Na4O11P2
Molecular Weight398.02 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C5H12O11P2.4Na/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13;;;;/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4/t2-,3-,4-,5-;;;;/m1..../s1
InChIKeyNOGFWTMOJJPOTG-HPORTLBWSA-J
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt in Archaeal Nucleotide Metabolism


Alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt (CAS 113599-17-0) is a synthetic pentose bisphosphate derivative with a molecular formula of C5H8Na4O11P2 and a molecular weight of 398.01 g/mol [1]. It serves as the α-anomeric form of D-ribose 1,5-bisphosphate, a key intermediate in archaeal AMP metabolism and CO2 fixation pathways [2]. The tetrasodium salt form enhances aqueous solubility to approximately 50 mg/mL, facilitating its use in biochemical assays .

Alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt: Why Analogs Cannot Substitute


Generic substitution of alpha-D-ribose 1,5-bisphosphate with structural analogs such as 5-phospho-α-D-ribose 1-diphosphate (PRPP) or ribose 5-phosphate leads to complete loss of enzymatic activity in key archaeal pathways [1]. The enzyme ribose-1,5-bisphosphate isomerase (R15Pi, EC 5.3.1.29) exhibits strict anomeric specificity for the α-anomer of D-ribose 1,5-bisphosphate and does not recognize the β-anomer or other sugar phosphates, including PRPP and ribose 5-phosphate [2]. Similarly, the enzyme phosphopentomutase (EC 5.4.2.7) requires this specific bisphosphate structure as a cofactor, a role that cannot be fulfilled by monophosphates or other sugar bisphosphates [3].

Quantitative Evidence for Alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt


R15Pi Anomeric Specificity

The enzyme ribose-1,5-bisphosphate isomerase (R15Pi, EC 5.3.1.29) from Thermococcus kodakarensis exhibits absolute anomeric specificity. It exclusively converts the α-anomer of D-ribose 1,5-bisphosphate into ribulose 1,5-bisphosphate, with zero detectable activity on the β-anomer or any other sugar phosphate tested [1]. This specificity is confirmed by crystallographic studies showing that the active site geometry accommodates only the α-configuration [2].

Archaeal metabolism Enzyme specificity Substrate selectivity

R15Pi Kinetics for Alpha-D-Ribose 1,5-Bisphosphate

The kinetic parameters of ribose-1,5-bisphosphate isomerase (R15Pi) from Thermococcus kodakarensis for alpha-D-ribose 1,5-bisphosphate have been quantitatively determined. The enzyme exhibits a Michaelis constant (Km) of 0.6 mM and a catalytic efficiency (kcat/Km) of 48.7 mM⁻¹s⁻¹ at pH 8.3 and 85°C [1]. The turnover number (kcat) is 29.2 s⁻¹ under identical conditions [2]. These values establish the baseline catalytic proficiency for this substrate-enzyme pair, against which mutant enzymes or inhibitor effects can be benchmarked.

Enzyme kinetics Thermophilic enzymes Archaeal biochemistry

AMP-Dependent R15Pi Activation

The catalytic activity of ribose-1,5-bisphosphate isomerase (R15Pi) on alpha-D-ribose 1,5-bisphosphate is profoundly modulated by AMP. In the absence of AMP, the enzyme exhibits extremely low activity with this substrate. However, in the presence of AMP, the activity is enhanced more than 40-fold [1]. This allosteric activation is a critical regulatory feature of the archaeal AMP metabolic pathway and distinguishes the physiological behavior of this substrate from that of other sugar phosphates which lack such pronounced nucleotide-dependent regulation.

Allosteric regulation Cofactor activation Enzyme modulation

Fructose-1,6-Bisphosphatase Inhibition

Alpha-D-ribose 1,5-bisphosphate acts as a potent inhibitor of fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in gluconeogenesis. In assays using FBPase purified from rat kidney cortex, ribose 1,5-bisphosphate inhibited the enzyme at nanomolar concentrations [1]. This inhibitory effect was further enhanced in the presence of AMP, a known allosteric inhibitor of FBPase, demonstrating a synergistic regulatory mechanism [2]. Unlike fructose-2,6-bisphosphate, the inhibition by ribose 1,5-bisphosphate is not relieved by high concentrations of the substrate fructose-1,6-bisphosphate, indicating a distinct mode of allosteric regulation [3].

Gluconeogenesis regulation Enzyme inhibition Metabolic control

Tetrasodium Salt: Defined Stoichiometry & Solubility

The tetrasodium salt formulation of alpha-D-ribose 1,5-bisphosphate (CAS 113599-17-0) offers distinct practical advantages over the free acid form. The free acid form (CAS 14689-84-0) has a molecular weight of 310.09 g/mol and is reported to have variable solubility depending on counterion content [1]. In contrast, the tetrasodium salt has a precisely defined molecular weight of 398.01 g/mol and stoichiometry of C5H8Na4O11P2, enabling accurate molar calculations for solution preparation [2]. The salt form provides aqueous solubility of approximately 50 mg/mL, which is essential for preparing concentrated stock solutions for enzymatic assays .

Compound formulation Assay reproducibility Solubility

Critical Storage Requirements

Alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt is moisture-sensitive and heat-sensitive, requiring storage under inert gas at frozen temperatures (<0°C) [1]. For long-term storage, the compound should be kept at -20°C . When preparing stock solutions, the compound should be used within 1 month when stored at -20°C, or within 6 months when stored at -80°C [2]. In aqueous solution, stability decreases above pH 7.0; buffered solutions at pH 6.0-6.6 are recommended for short-term storage (≤24 hours) . These stringent storage requirements contrast with the more stable free acid form, which is typically stored at -20°C without special atmospheric controls .

Compound stability Storage conditions Assay reliability

Application Scenarios for Alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt


R15Pi Activity Assays

The α-anomer of D-ribose 1,5-bisphosphate is the exclusive substrate for ribose-1,5-bisphosphate isomerase (EC 5.3.1.29), a key enzyme in the archaeal AMP metabolic pathway that converts this compound to ribulose 1,5-bisphosphate [7]. Researchers studying this enzyme must use the pure α-anomer (provided as the tetrasodium salt) to obtain reliable kinetic data (Km = 0.6 mM, kcat/Km = 48.7 mM⁻¹s⁻¹ at pH 8.3, 85°C) [6]. Assays should include AMP to achieve full activation (>40-fold) [3].

Phosphopentomutase Cofactor Studies

Alpha-D-ribose 1,5-bisphosphate serves as an essential cofactor for phosphopentomutase (EC 5.4.2.7), an enzyme that catalyzes the interconversion of alpha-D-ribose 1-phosphate and D-ribose 5-phosphate [7]. This cofactor function is critical for nucleotide metabolism studies in both prokaryotic and eukaryotic systems. The defined tetrasodium salt formulation ensures accurate cofactor concentration in reaction mixtures, enabling reproducible activation kinetics.

Fructose-1,6-Bisphosphatase Inhibition Studies

Alpha-D-ribose 1,5-bisphosphate is a potent, nanomolar-range inhibitor of fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in gluconeogenesis [7]. Its inhibition profile is distinct from other physiological FBPase regulators like fructose-2,6-bisphosphate, as it is not relieved by high substrate concentrations [6]. This compound is therefore a valuable tool for dissecting allosteric regulatory mechanisms of FBPase and for screening potential therapeutic agents targeting gluconeogenic pathways.

PRPP Synthesis via Ribose 1,5-Bisphosphate Phosphokinase

In certain bacterial systems (e.g., Escherichia coli NAD suppression mutants), alpha-D-ribose 1,5-bisphosphate can be phosphorylated by ribose 1,5-bisphosphate phosphokinase (EC 2.7.4.23) to generate 5-phospho-α-D-ribose 1-diphosphate (PRPP) [7]. This alternative PRPP synthesis pathway is independent of the canonical ribose-phosphate diphosphokinase (EC 2.7.6.1) and requires this specific bisphosphate substrate. The tetrasodium salt provides the precise substrate needed to study this unique metabolic route.

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